molecular formula C9H7NO B1581195 4-Phenyloxazole CAS No. 20662-89-9

4-Phenyloxazole

Cat. No. B1581195
CAS RN: 20662-89-9
M. Wt: 145.16 g/mol
InChI Key: NTFMLYSGIKHECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyloxazole is a chemical compound with the molecular formula C9H7NO . It has a molecular weight of 145.16 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 4-Phenyloxazole and its derivatives has been a topic of interest in recent years . For instance, a study reported the design and synthesis of N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives . The compounds were synthesized and characterized by 1H NMR, 13C NMR, and HRMS . Another method involved the microwave irradiation of mixtures of p-substituted 2-bromoacetophenones and urea in dimethylformamide (DMF) .


Molecular Structure Analysis

The molecular structure of 4-Phenyloxazole consists of a five-membered oxazole ring attached to a phenyl group . The oxazole ring contains one nitrogen atom and one oxygen atom .


Physical And Chemical Properties Analysis

4-Phenyloxazole is a liquid at room temperature . It has a molecular weight of 145.16 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

1. Biochemical Research Applications

4-Phenyloxazole and related compounds have been a focus in various biochemical studies. For example, a study by Kerdesky et al. (1991) identified 4-hydroxythiazoles as potent inhibitors of 5-lipoxygenase in vitro, with the most potent inhibitors being the 5-phenyl derivatives. This suggests the potential for 4-phenyloxazole derivatives in modulating biochemical pathways related to enzymes like lipoxygenase (Kerdesky et al., 1991).

2. Chemical Synthesis and Drug Development

Research by Misra and Ila (2010) has highlighted the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles. This demonstrates the application of 4-phenyloxazole derivatives in the synthesis of potentially bioactive compounds (Misra & Ila, 2010).

3. Antimicrobial and Antiprotozoal Research

In the field of pharmacology, 4-phenyloxazole derivatives have been evaluated for antimicrobial activities. A study by Boechat et al. (2011) developed various 4-substituted N-phenyl-1,2,3-triazole derivatives and screened them for activity against Mycobacterium tuberculosis, demonstrating the potential use of 4-phenyloxazole derivatives in treating mycobacterial infections (Boechat et al., 2011).

4. Application in Material Science and Photobiology

4-Phenyloxazole derivatives also find applications in material science. A study by Diwu et al. (1997) developed 2,5-diphenyloxazoles as new fluorescent solvatochromic dyes, emphasizing their utility in photobiology and as molecular probes in biological studies (Diwu et al., 1997).

5. Use in Neurological and Enzymatic Research

Lastly, research by Khan et al. (2003) on 5-phenyloxazoles suggests their role as modulators of adenylate cyclase in the nervous system. This indicates the potential of 4-phenyloxazole derivatives in neurological studies, particularly in understanding the mechanisms of biogenic amine receptors (Khan et al., 2003).

Safety and Hazards

4-Phenyloxazole is classified under the GHS07 hazard class . It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Future Directions

Oxazole-based molecules, including 4-Phenyloxazole, have received attention from researchers globally due to their wide spectrum of biological activities . They are being used to synthesize diverse oxazole derivatives for potential medicinal applications . The future directions in the study of 4-Phenyloxazole and its derivatives could involve further exploration of their biological activities and the development of novel therapeutic agents .

Mechanism of Action

Target of Action

Oxazole derivatives have been known to exhibit a wide spectrum of biological activities . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .

Mode of Action

Oxazole derivatives have been reported to play a pivotal role in various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.

Biochemical Pathways

Oxazole derivatives have been known to impact a variety of biochemical pathways, depending on their specific biological activities . The downstream effects would also depend on the specific pathway affected.

Result of Action

Some oxazole derivatives have been reported to exhibit remarkable insecticidal activities . The specific effects would depend on the biological activity exhibited by the compound and its interaction with its targets.

properties

IUPAC Name

4-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFMLYSGIKHECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343354
Record name 4-Phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyloxazole

CAS RN

20662-89-9
Record name 4-Phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of phenacyl bromide (4 g, 20.1 mmol) and ammonium formate (4.4 g, 70.35 mmol) in formic acid (20 mL) was refluxed for 5 h. The deep red mixture was cooled to r.t., diluted with water and basified with dilute sodium hydroxide solution. This was extracted with ethyl acetate (×3), then the combined organic layers were washed with water and brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (60-120 mesh), eluting with 20% ethyl acetate-petroleum ether, to afford 4-phenyloxazole (1 g, 34%) as a pale yellow oil which solidifies at −20° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
34%

Synthesis routes and methods II

Procedure details

Bromoacetophenone (595 mg, 2.99 mmol) and formamide (1781 μl, 44.8 mmol) were combined and heated at 130° C. for 90 min. The reaction was cooled then dilute with ethyl acetate and water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and concentrated. The concentrate was purified by chromatography on a Biotage 25M column using a 5-8% ethyl acetate in heptane gradiant to yield 4-phenyl-oxazole (170 mg, 1.17 mmol). TLC (5% ethyl acetate in heptane) of product: Rf=0.28.
Quantity
595 mg
Type
reactant
Reaction Step One
Quantity
1781 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 2-bromoacetophenone and ammonium formate in formic acid was stirred at reflux under nitrogen for 2 hours. The cooled reaction mixture was treated with 400 mL of H2O and extracted with ether (3×200 mL). The combined organics were washed with saturated aqueous NaHCO3, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography (eluting with EtOAc/hexanes, 1:9) to afford 8.9 g (31%) of 4-phenyloxazole as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyloxazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Phenyloxazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Phenyloxazole
Reactant of Route 4
4-Phenyloxazole
Reactant of Route 5
4-Phenyloxazole
Reactant of Route 6
4-Phenyloxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.